4-Ethynyl-1H-pyrrole-2-carboxylic acid
Overview
Description
Pyrrole-2-carboxylic acids are a group of organic compounds that contain a pyrrole ring, which is a five-membered aromatic ring with two double bonds, one heteroatom, and a carboxylic acid group . They are used in various fields due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of pyrrole-2-carboxylic acids generally consists of a pyrrole ring attached to a carboxylic acid group . The exact structure of “4-Ethynyl-1H-pyrrole-2-carboxylic acid” would include an ethynyl group at the 4-position of the pyrrole ring.Chemical Reactions Analysis
Pyrrole-2-carboxylic acids can undergo various chemical reactions due to the presence of the reactive pyrrole ring and the carboxylic acid group . The specific reactions that “this compound” can undergo are not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2-carboxylic acids depend on their specific structure . The properties of “this compound” are not available in the literature I have access to.Mechanism of Action
The mechanism of action of pyrrole-2-carboxylic acids depends on their specific biological activity. For example, some derivatives are known to bind to the active site of bacterial topoisomerases . The mechanism of action of “4-Ethynyl-1H-pyrrole-2-carboxylic acid” is not available in the literature I have access to.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethynyl-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-2-5-3-6(7(9)10)8-4-5/h1,3-4,8H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTSUUORHNNIBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663678 | |
Record name | 4-Ethynyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69151-83-3 | |
Record name | 4-Ethynyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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